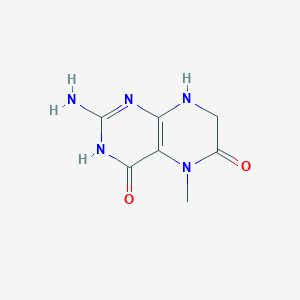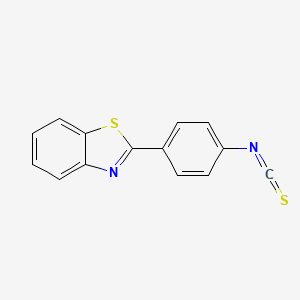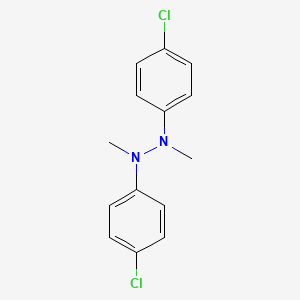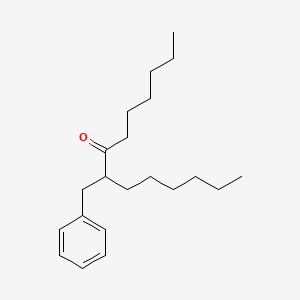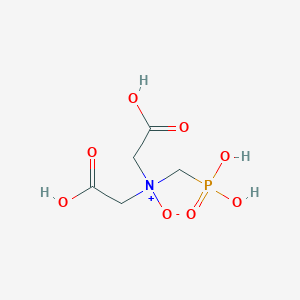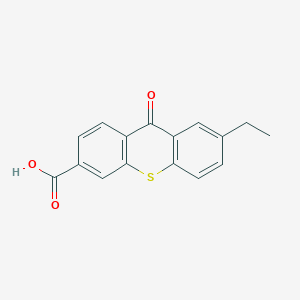
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- is a chemical compound with a complex structure that includes a thioxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with different functional groups.
Applications De Recherche Scientifique
9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- stands out due to its unique structural features and specific functional groups. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51762-99-3 |
|---|---|
Formule moléculaire |
C16H12O3S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
7-ethyl-9-oxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O3S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)20-13/h3-8H,2H2,1H3,(H,18,19) |
Clé InChI |
UYMUKRUUNQHSNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
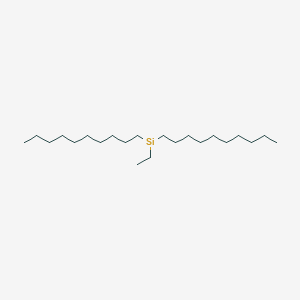
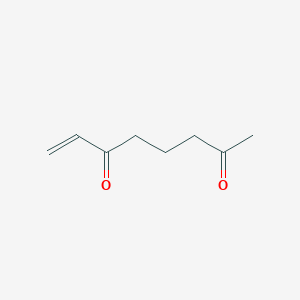
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
